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Compound of Interest

Compound Name: Dulcin

Cat. No.: B141269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analysis of Dulcin. Dulcin, also known as (4-ethoxyphenyl)urea, is an artificial

sweetener discovered in 1883 that is approximately 250 times sweeter than sucrose.[1][2]

Despite its potent sweetness and lack of a bitter aftertaste, safety concerns led to its eventual

ban in many countries.[2][3] This document consolidates key technical information for research

and development purposes.

Chemical Structure and Identification
Dulcin is a urea derivative containing a p-ethoxyphenyl group. Its structural information is

fundamental to understanding its chemical behavior and interaction with biological systems.

Table 1: Chemical Identification of Dulcin
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Identifier Value

IUPAC Name (4-ethoxyphenyl)urea[1]

CAS Number 150-69-6

Molecular Formula C₉H₁₂N₂O₂

Molecular Weight 180.20 g/mol

Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)N

InChI
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-

8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)

InChI Key GGLIEWRLXDLBBF-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of Dulcin are crucial for its handling, formulation, and analysis.

It typically appears as white, needle-like crystals or a crystalline powder.

Table 2: Physicochemical Properties of Dulcin

Property Value

Melting Point 173-174 °C

Boiling Point Decomposes upon heating

Solubility in Water 1.25 g/L at 25 °C

Soluble in 800 parts cold water, 50 parts boiling

water

Solubility in Organic Solvents
Soluble in alcohol, ethanol, ether, and acetone.

Slightly soluble in DMSO and methanol.

logP (Octanol-Water Partition Coefficient) 1.28

Appearance White needle-like crystals or powder
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Experimental Protocols
Dulcin can be synthesized through several methods. A common and well-documented

laboratory procedure involves the reaction of p-phenetidine hydrochloride with urea.

Experimental Protocol: Synthesis from p-Phenetidine Hydrochloride and Urea

Reactants:

p-Phenetidine hydrochloride

Urea

Water

Concentrated hydrochloric acid

Glacial acetic acid

Procedure: a. A mixture of p-phenetidine hydrochloride and an excess of urea is prepared in

a round-bottomed flask. b. Water, a small amount of concentrated hydrochloric acid, and

glacial acetic acid are added to the mixture. c. The suspension is heated to boiling with

vigorous stirring. The reaction mixture will turn into a dark purple solution. d. The solution is

boiled for approximately 45-90 minutes. During the latter half of the heating period, the

product will begin to separate. e. The reaction is complete when the entire contents of the

flask solidify into a solid mass. At this point, the heat source is immediately removed. f. After

cooling to room temperature, the solid product is broken up, and water is added. g. The

crude Dulcin is collected by suction filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from boiling water to obtain white,

lustrous plates with a melting point of 173–174 °C. It is important to avoid prolonged

boiling during recrystallization to prevent the formation of the symmetrical disubstituted

compound, di-(p-ethoxyphenyl)urea.

An alternative synthesis route starts from the analgesic acetaminophen (paracetamol), which is

first converted to phenacetin. The phenacetin is then hydrolyzed and reacted with urea to form
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Synthesis of Dulcin from p-Phenetidine Hydrochloride and Urea.

The detection and quantification of Dulcin in various matrices are typically performed using

chromatographic and spectroscopic techniques.

1. Thin-Layer Chromatography (TLC)

Principle: TLC is used for the qualitative identification of Dulcin.

Methodology:

Stationary Phase: Silica gel plates.

Mobile Phase: A suitable solvent system is selected to achieve good separation.

Detection: The plates are visualized under UV light or by spraying with a chromogenic

reagent. Detection limits can range from 0.1 to 1.0 µg depending on the spray reagent.

2. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a quantitative method for the determination of Dulcin.

Methodology:

Sample Preparation: Samples such as beverages are often prepared by a solid-phase

extraction (SPE) clean-up step using cartridges like Oasis HLB or Sep-Pak C18.
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Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic

solvent (e.g., methanol) is typically employed.

Detection: UV detection is suitable due to the presence of a chromophore in the Dulcin
molecule. For higher sensitivity and confirmation, mass spectrometry (LC-MS/MS) can be

used.

3. Gas Chromatography (GC)

Principle: GC can also be used for the analysis of Dulcin, often requiring derivatization to

increase its volatility.

Methodology:

Column: A capillary column with a nonpolar stationary phase (e.g., dimethyl polysiloxane)

is appropriate.

Detector: A Flame Ionization Detector (FID) is commonly used.

Temperatures: The injector and detector temperatures are typically set around 250°C, with

a temperature program for the oven to ensure good separation.
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General workflow for the analysis of Dulcin in food samples.

4. Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the Dulcin molecule, such as N-H, C=O, C-O, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure of Dulcin by providing information about the

chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight of Dulcin and to

study its fragmentation pattern, which aids in structural elucidation. The parent peak

corresponds to the molecular ion [M]⁺.
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Biological Interactions and Mechanism of Action
The sweet taste of Dulcin is mediated by its interaction with the sweet taste receptor, a

heterodimer of the T1R2 and T1R3 G-protein coupled receptors. Although the precise binding

mode is not fully elucidated, it is believed that the molecule binds to a specific pocket on the

T1R3 subunit, triggering a conformational change that initiates a downstream signaling

cascade, leading to the perception of sweetness in the brain.
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Conceptual signaling pathway for Dulcin-induced sweet taste perception.
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Toxicity and Safety
Concerns about the chronic toxicity of Dulcin led to its withdrawal from the market. Animal

studies revealed adverse effects, including slowed growth and histological changes in the liver,

kidney, spleen, and heart at high doses. Ingestion of large amounts (20-40 g in adults) can

cause symptoms such as dizziness, nausea, methemoglobinemia with cyanosis, and

hypotension.

Table 3: Toxicological Data for Dulcin

Parameter Value Species Route

LD₅₀ (median lethal

dose)
1900 mg/kg Rat Oral

LD₅₀ 4900 mg/kg Young Rat Oral

LDLo (lowest

published lethal dose)
400 mg/kg Human (child) Oral

When heated to decomposition, Dulcin emits toxic fumes of nitrogen oxides. Therefore,

appropriate safety precautions should be taken when handling this compound at elevated

temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b141269#chemical-properties-and-structure-of-dulcin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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